molecular formula C10H10F2N2O B13534013 5-Amino-1-(2,2-difluoroethyl)indolin-2-one

5-Amino-1-(2,2-difluoroethyl)indolin-2-one

Cat. No.: B13534013
M. Wt: 212.20 g/mol
InChI Key: LRZMDJFPPQXBGN-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-difluoroethyl)indolin-2-one is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound belongs to the indolinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one typically involves the reaction of indolin-2-one derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and quality control, to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced indolinone derivatives, and substituted indolinone compounds .

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)indolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)-3H-indol-2-one

InChI

InChI=1S/C10H10F2N2O/c11-9(12)5-14-8-2-1-7(13)3-6(8)4-10(14)15/h1-3,9H,4-5,13H2

InChI Key

LRZMDJFPPQXBGN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CC(F)F

Origin of Product

United States

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